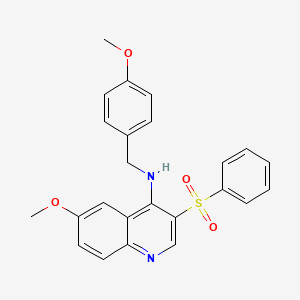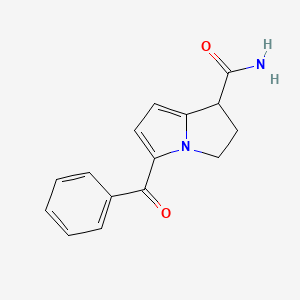![molecular formula C22H18F3N3S B2919199 2-(3,4-Dimethylphenyl)-4-((3-(trifluoromethyl)benzyl)thio)pyrazolo[1,5-a]pyrazine CAS No. 1223841-64-2](/img/structure/B2919199.png)
2-(3,4-Dimethylphenyl)-4-((3-(trifluoromethyl)benzyl)thio)pyrazolo[1,5-a]pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4-Dimethylphenyl)-4-((3-(trifluoromethyl)benzyl)thio)pyrazolo[1,5-a]pyrazine is a useful research compound. Its molecular formula is C22H18F3N3S and its molecular weight is 413.46. The purity is usually 95%.
BenchChem offers high-quality 2-(3,4-Dimethylphenyl)-4-((3-(trifluoromethyl)benzyl)thio)pyrazolo[1,5-a]pyrazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3,4-Dimethylphenyl)-4-((3-(trifluoromethyl)benzyl)thio)pyrazolo[1,5-a]pyrazine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimicrobial and Anti-inflammatory Applications
Research has shown the development of various pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives, demonstrating significant anti-bacterial, antifungal, and anti-inflammatory activities. These findings suggest the potential utility of such compounds in treating infections and inflammation-related conditions. The synthesis techniques often involve multi-component cyclo-condensation reactions, utilizing microwave techniques in aqueous media for enhanced efficiency (Kendre, Landge, & Bhusare, 2015).
Optoelectronic Device Applications
Another line of research focuses on the synthesis of thieno[3,4-b]pyrazine-based monomers for use in donor−acceptor copolymers, which are pivotal in the construction of photovoltaic devices. These studies aim at improving the optical properties, electrochemical behavior, and energy levels of copolymers to enhance photovoltaic performance, suggesting the compound's relevance in the development of solar energy technologies (Zhou et al., 2010).
Antibacterial Activities
Further derivatives of related compounds have been synthesized and evaluated for their antibacterial activities against Gram-positive and Gram-negative bacteria, showcasing the pharmaceutical potential of such molecules in combating microbial infections (Bildirici, Şener, & Tozlu, 2007).
Synthesis and pKa Determination of Trifluoromethylazoles
Research on the synthesis of trifluoromethylazoles and the determination of pKa values of acidic and basic trifluoromethyl heterocycles by 19F NMR spectroscopy has been reported. This work contributes to our understanding of the chemical properties of trifluoromethyl-containing heterocycles, potentially useful in measuring pH in biological media (Jones, Branch, Thompson, & Threadgill, 1996).
Molecular Solids and Hydrogen Bond Interactions
Another study explored the formation of energetic multi-component molecular solids involving tetrafluoroterephthalic acid and various aza compounds, emphasizing the role of strong hydrogen bonds and weak intermolecular interactions in assembling molecules into supramolecular structures. This research could have implications for the design of new materials with specific physical properties (Wang, Hu, Wang, Liu, & Huang, 2014).
Propriétés
IUPAC Name |
2-(3,4-dimethylphenyl)-4-[[3-(trifluoromethyl)phenyl]methylsulfanyl]pyrazolo[1,5-a]pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18F3N3S/c1-14-6-7-17(10-15(14)2)19-12-20-21(26-8-9-28(20)27-19)29-13-16-4-3-5-18(11-16)22(23,24)25/h3-12H,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZSGJRZXEQWWDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC4=CC(=CC=C4)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F3N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dimethylphenyl)-4-((3-(trifluoromethyl)benzyl)thio)pyrazolo[1,5-a]pyrazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3,4-dimethylphenyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2919117.png)
![2-Cyclopentyl-1-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2919118.png)

![(2E)-3-({4-[(1Z)-1-(hydroxyimino)ethyl]phenyl}carbamoyl)prop-2-enoic acid](/img/structure/B2919122.png)


![2-(7-ethoxy-5-(3-methylthiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2919125.png)


![1-(2-ethylphenyl)-6-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2919130.png)


